molecular formula C10H16ClN B14247929 1-(2-Chlorocyclopent-2-en-1-yl)piperidine CAS No. 205759-03-1

1-(2-Chlorocyclopent-2-en-1-yl)piperidine

Cat. No.: B14247929
CAS No.: 205759-03-1
M. Wt: 185.69 g/mol
InChI Key: HEGDBVQJBRWNLF-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopent-2-en-1-yl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are widely used in medicinal chemistry due to their diverse biological activities and are found in many pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorocyclopent-2-en-1-ylamine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for piperidine derivatives often involve the use of isolable iminium salts as versatile intermediates. These intermediates can be functionalized at the C2 and C3 positions of the piperidine backbone, enabling the synthesis of a wide range of piperidine derivatives .

Chemical Reactions Analysis

1-(2-Chlorocyclopent-2-en-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .

For example, the oxidation of this compound with potassium permanganate can lead to the formation of a corresponding ketone. Reduction with sodium borohydride can yield the corresponding alcohol. Substitution reactions with amines can result in the formation of amine derivatives .

Scientific Research Applications

1-(2-Chlorocyclopent-2-en-1-yl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, piperidine derivatives are explored for their therapeutic potential in treating various diseases .

In the pharmaceutical industry, piperidine derivatives are used in the development of drugs for conditions such as hypertension, depression, and pain management. The compound’s unique structure allows for the exploration of new chemical space, making it valuable for drug discovery and development .

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, while others may modulate receptor activity .

The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with central nervous system receptors and enzymes .

Comparison with Similar Compounds

1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be compared with other similar piperidine derivatives, such as piperine, piperidine-4-carboxamide, and N-(piperidine-4-yl)benzamide. These compounds share the piperidine core structure but differ in their substituents and biological activities .

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

205759-03-1

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

1-(2-chlorocyclopent-2-en-1-yl)piperidine

InChI

InChI=1S/C10H16ClN/c11-9-5-4-6-10(9)12-7-2-1-3-8-12/h5,10H,1-4,6-8H2

InChI Key

HEGDBVQJBRWNLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC=C2Cl

Origin of Product

United States

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